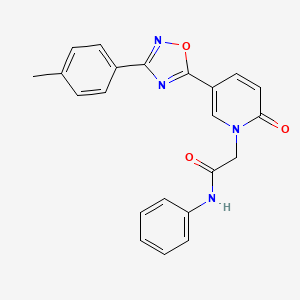

2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a phenylacetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cycloaddition of Huisgen 1,4-dipoles with suitable dipolarophiles. For instance, the reaction of 1,5-diphenyl-1H-pyrrole-2,3-dione with dimethyl acetylenedicarboxylate and pyridine in chloroform at room temperature can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit considerable antimicrobial properties. For instance, derivatives similar to the compound have been evaluated for their antibacterial activities against strains such as Staphylococcus aureus and Escherichia coli. These studies typically employ the disc diffusion method to assess efficacy, revealing that certain derivatives can inhibit bacterial growth effectively .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | E. coli | 18 |

| Compound C | C. albicans | 12 |

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been a focal point in recent research. The compound under discussion has shown promise in inhibiting the growth of various cancer cell lines. For example, derivatives have been tested against glioblastoma and ovarian cancer cell lines, demonstrating significant cytotoxic effects with percent growth inhibitions ranging from 51% to over 86% depending on the specific derivative and cancer type .

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound D | SNB-19 | 86.61 |

| Compound E | OVCAR-8 | 85.26 |

| Compound F | HCT-116 | 56.88 |

Anti-Diabetic Applications

Emerging research indicates that certain oxadiazole derivatives may also possess anti-diabetic properties. In vivo studies using genetically modified models have suggested that these compounds can significantly lower glucose levels, highlighting their potential as therapeutic agents for diabetes management .

Molecular Docking Studies

Molecular docking studies have been instrumental in understanding the interactions between oxadiazole compounds and biological targets. These computational approaches help predict binding affinities and elucidate mechanisms of action, providing insights into how modifications to the chemical structure can enhance biological activity .

Drug Design and Development

The versatility of oxadiazole derivatives extends to their role in drug design. Their ability to serve as scaffolds for novel pharmacophores allows medicinal chemists to develop new drugs targeting various diseases, including cancer and infectious diseases. The ongoing synthesis and characterization of new derivatives continue to expand the therapeutic landscape available to researchers .

Wirkmechanismus

The mechanism by which 2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites to block or activate signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyridine and oxadiazole derivatives, such as:

- 2-(2-oxo-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide

- 2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-methylacetamide

Uniqueness

What sets 2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide apart is its specific combination of functional groups, which can impart unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. Its structure includes:

- A pyridine ring

- An oxadiazole ring

- A phenylacetamide group

This structural diversity allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate enzyme activity or bind to receptor sites, influencing signaling pathways. The following mechanisms have been observed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to receptors, altering their activity and downstream signaling.

- Antimicrobial Activity : Similar compounds have shown significant bactericidal effects against various pathogens.

Biological Activity Data

Recent studies have highlighted the biological potential of oxadiazole derivatives, including the compound . Below is a summary of relevant findings:

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial properties of similar oxadiazole derivatives, it was found that compounds with a structure analogous to this compound demonstrated notable effectiveness against Gram-positive bacteria. The mechanism was linked to the inhibition of biofilm formation and disruption of bacterial cell wall synthesis.

Case Study 2: Cytotoxic Effects

Another study focused on the cytotoxic effects of related compounds on cancer cell lines (MCF-7 and A549). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics like doxorubicin, suggesting potential as anticancer agents.

Comparative Analysis

When compared to other similar compounds in the literature, this compound stands out due to its unique combination of oxadiazole and pyridine moieties, which enhances its biological activity.

| Compound Name | IC50 (µM) against MCF-7 | Mechanism |

|---|---|---|

| Doxorubicin | 10.38 | Topoisomerase inhibition |

| Compound A | 15.63 | Apoptosis induction through p53 activation |

| Target Compound | 0.12–2.78 | Enzyme inhibition and receptor modulation |

Eigenschaften

IUPAC Name |

2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c1-15-7-9-16(10-8-15)21-24-22(29-25-21)17-11-12-20(28)26(13-17)14-19(27)23-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVLLKNBKHRFJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.